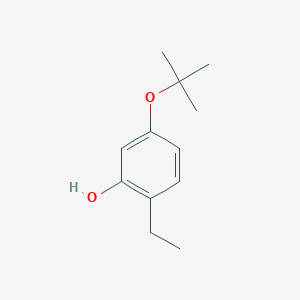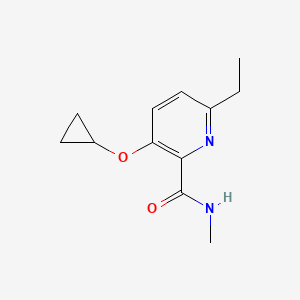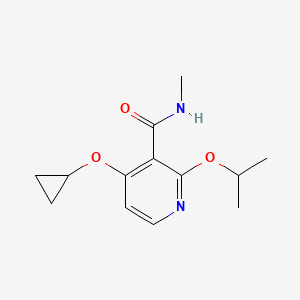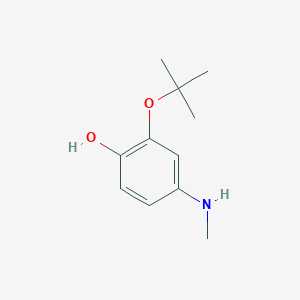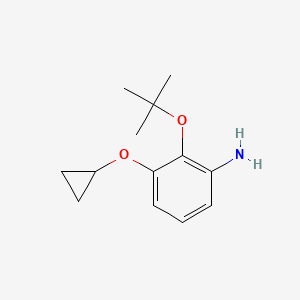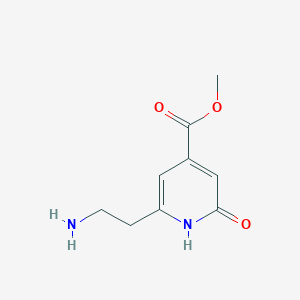
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a hydroxyl group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate typically involves the esterification of 6-hydroxyisonicotinic acid with methanol in the presence of a suitable catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl and ester groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-aminoethyl)-4-hydroxyisonicotinate
- Methyl 2-(2-aminoethyl)-5-hydroxyisonicotinate
- Methyl 2-(2-aminoethyl)-3-hydroxyisonicotinate
Uniqueness
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is unique due to the specific positioning of the hydroxyl group at the 6th position of the isonicotinic acid core. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 2-(2-aminoethyl)-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-4-7(2-3-10)11-8(12)5-6/h4-5H,2-3,10H2,1H3,(H,11,12) |
InChIキー |
OGTQHTOWESGCRM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=O)NC(=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


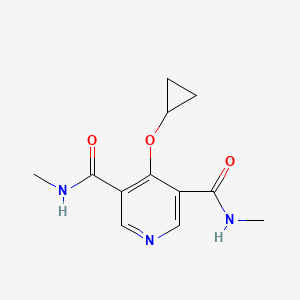
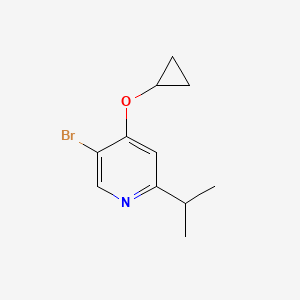
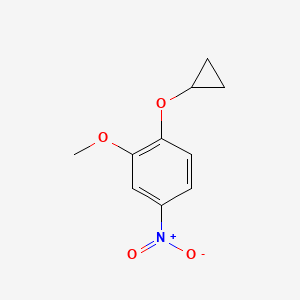
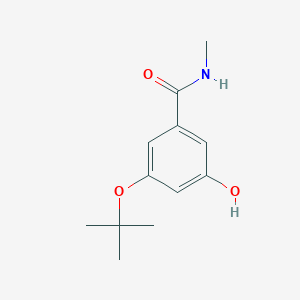

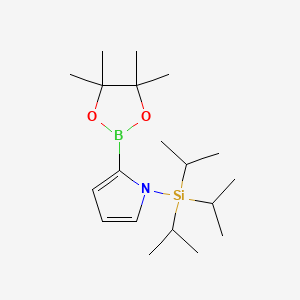
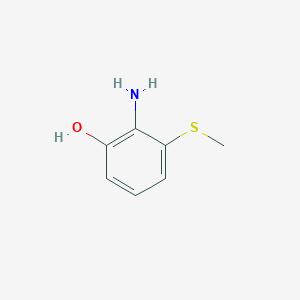
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
